Cas no 2260917-70-0 ((S)-(2,5-difluorophenyl)(imino)methyl-lambda6-sulfanone)

(S)-(2,5-difluorophenyl)(imino)methyl-lambda6-sulfanone Chemical and Physical Properties
Names and Identifiers
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- EN300-6739334
- (S)-(2,5-difluorophenyl)(imino)methyl-lambda6-sulfanone
- 2260917-70-0
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- Inchi: 1S/C7H7F2NOS/c1-12(10,11)7-4-5(8)2-3-6(7)9/h2-4,10H,1H3/t12-/m0/s1
- InChI Key: NCVMYQKRTYFNSP-LBPRGKRZSA-N
- SMILES: [S@](C)(C1C=C(C=CC=1F)F)(=N)=O
Computed Properties
- Exact Mass: 191.02164134g/mol
- Monoisotopic Mass: 191.02164134g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 262
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 49.3Ų
(S)-(2,5-difluorophenyl)(imino)methyl-lambda6-sulfanone Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6739334-1.0g |
(S)-(2,5-difluorophenyl)(imino)methyl-lambda6-sulfanone |
2260917-70-0 | 95.0% | 1.0g |
$1339.0 | 2025-03-13 | |
Enamine | EN300-6739334-0.05g |
(S)-(2,5-difluorophenyl)(imino)methyl-lambda6-sulfanone |
2260917-70-0 | 95.0% | 0.05g |
$1125.0 | 2025-03-13 | |
Enamine | EN300-6739334-0.5g |
(S)-(2,5-difluorophenyl)(imino)methyl-lambda6-sulfanone |
2260917-70-0 | 95.0% | 0.5g |
$1285.0 | 2025-03-13 | |
Enamine | EN300-6739334-0.25g |
(S)-(2,5-difluorophenyl)(imino)methyl-lambda6-sulfanone |
2260917-70-0 | 95.0% | 0.25g |
$1232.0 | 2025-03-13 | |
Enamine | EN300-6739334-0.1g |
(S)-(2,5-difluorophenyl)(imino)methyl-lambda6-sulfanone |
2260917-70-0 | 95.0% | 0.1g |
$1178.0 | 2025-03-13 |
(S)-(2,5-difluorophenyl)(imino)methyl-lambda6-sulfanone Related Literature
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Matthew Tirrell Soft Matter, 2011,7, 9572-9582
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2. Triphenylphosphine oxide-catalyzed stereoselective poly- and dibromination of unsaturated compounds†Tian-Yang Yu,Yao Wang,Xiu-Qin Hu,Peng-Fei Xu Chem. Commun., 2014,50, 7817-7820
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Sally A. Wasileski,Michael J. Weaver Faraday Discuss., 2002,121, 285-300
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Huy Quang Lê,Yibo Ma,Marc Borrega,Herbert Sixta Green Chem., 2016,18, 5466-5476
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A. Ash,P. J. Wilde,D. J. Bradshaw,S. P. King,J. R. Pratten Soft Matter, 2016,12, 2794-2801
Additional information on (S)-(2,5-difluorophenyl)(imino)methyl-lambda6-sulfanone
Compound Introduction: (S)-(2,5-difluorophenyl)(imino)methyl-lambda6-sulfanone (CAS No. 2260917-70-0)
The compound (S)-(2,5-difluorophenyl)(imino)methyl-lambda6-sulfanone (CAS No. 2260917-70-0) represents a significant advancement in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural and functional attributes, has garnered considerable attention due to its potential applications in drug development and molecular recognition. The presence of both fluorine substituents and an imino group in its structure imparts distinct electronic and steric properties, making it a valuable candidate for further exploration.
In recent years, the pharmaceutical industry has witnessed a surge in the utilization of fluorinated compounds due to their enhanced metabolic stability, improved bioavailability, and increased binding affinity to biological targets. The incorporation of fluorine atoms into molecular frameworks has been extensively studied for its ability to modulate drug properties. Specifically, the 2,5-difluorophenyl moiety in this compound contributes to its unique reactivity and interaction capabilities with biological systems.
The sulfanone functional group, another key feature of this compound, is well-known for its broad spectrum of biological activities. Sulfanones have been extensively investigated for their antimicrobial, anti-inflammatory, and anticancer properties. The lambda6-sulfanone moiety in (S)-(2,5-difluorophenyl)(imino)methyl-lambda6-sulfanone is particularly noteworthy for its potential to interact with various biological targets, including enzymes and receptors involved in critical metabolic pathways.
The stereochemistry of this compound is also of paramount importance. The (S)-configuration at the chiral center ensures specific interactions with biological targets, which can significantly influence the compound's efficacy and selectivity. This aspect is particularly relevant in the context of drug design, where enantiomeric purity plays a crucial role in determining therapeutic outcomes.
Recent studies have highlighted the potential of this compound as a scaffold for developing novel therapeutic agents. Researchers have been exploring its interactions with various enzymes and receptors, aiming to identify new pharmacological targets. The combination of the imino group and the sulfanone moiety provides multiple sites for interaction with biological molecules, making it a versatile tool for drug discovery.
In addition to its pharmaceutical applications, this compound has shown promise in materials science and chemical biology. Its unique structural features make it an excellent candidate for designing molecular probes and catalysts. The ability to modulate electronic properties through fluorine substitution allows for fine-tuning of reactivity, which is essential in developing advanced chemical systems.
The synthesis of (S)-(2,5-difluorophenyl)(imino)methyl-lambda6-sulfanone presents both challenges and opportunities. Advanced synthetic methodologies are required to achieve high yields and purity levels necessary for pharmaceutical applications. However, recent advancements in synthetic chemistry have made it feasible to produce complex molecules like this one with greater efficiency.
Ongoing research efforts are focused on elucidating the mechanisms of action of this compound and exploring its potential in various therapeutic contexts. Preclinical studies are being conducted to evaluate its efficacy and safety profiles in model systems. These studies aim to provide a solid foundation for future clinical trials and commercialization efforts.
The impact of this compound extends beyond traditional pharmaceutical applications. Its unique properties make it a valuable tool for researchers studying molecular interactions at a fundamental level. By understanding how this compound interacts with biological targets, scientists can gain insights into disease mechanisms and develop innovative therapeutic strategies.
In conclusion, (S)-(2,5-difluorophenyl)(imino)methyl-lambda6-sulfanone (CAS No. 2260917-70-0) represents a significant advancement in chemical biology and pharmaceutical research. Its unique structural features, combined with its potential applications in drug development and materials science, make it a promising candidate for further exploration. As research continues to uncover new possibilities for this compound, its role in advancing scientific understanding and therapeutic innovation is likely to grow.
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